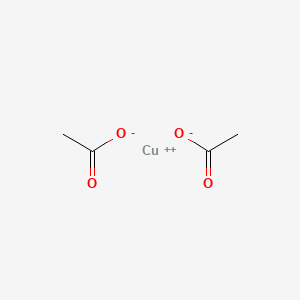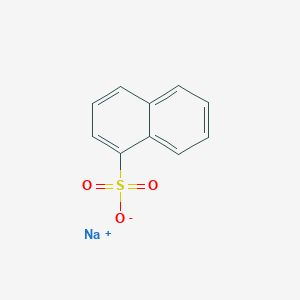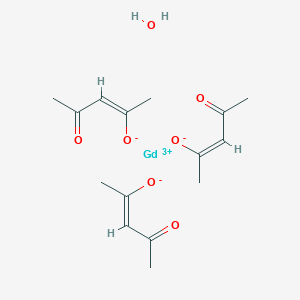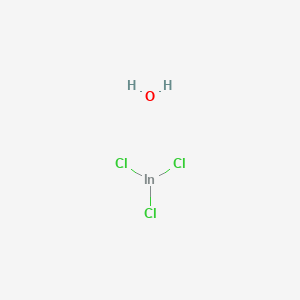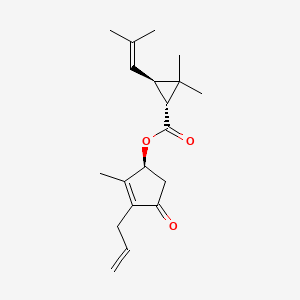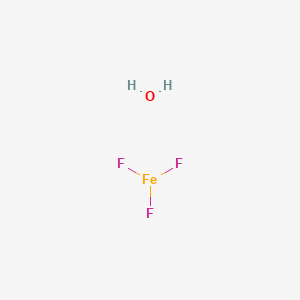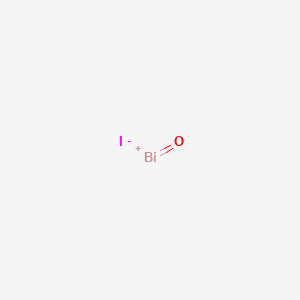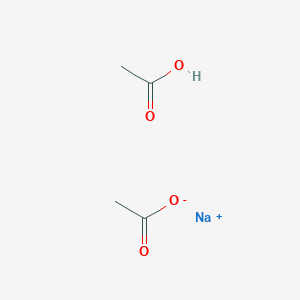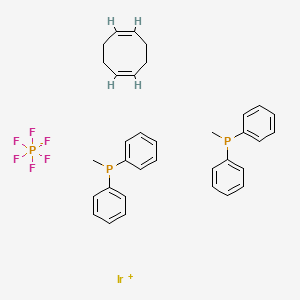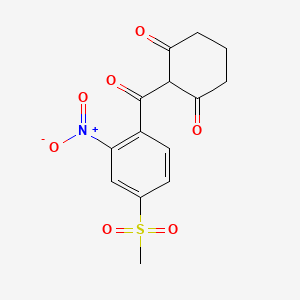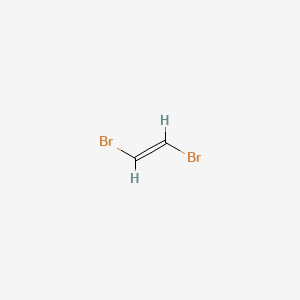
CID 101624977
描述
CID 101624977 is an organolithium compound that features a trimethylsilyl group attached to an ethynyl group, which is further bonded to a lithium atom. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
CID 101624977 is typically synthesized by the reaction of trimethylsilylacetylene with an organolithium reagent such as butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The general reaction is as follows:
(CH3)3SiC≡CH+BuLi→(CH3)3SiC≡CLi+BuH
The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure a high yield of the desired product.
Industrial Production Methods
While the laboratory synthesis of trimethylsilylethynyllithium is well-documented, its industrial production involves scaling up the reaction while maintaining stringent control over reaction conditions to ensure safety and product purity. Industrial methods often employ continuous flow reactors to handle the highly reactive intermediates more safely and efficiently.
化学反应分析
Types of Reactions
CID 101624977 undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a solvent like THF at low temperatures.
Substitution Reactions: Often carried out with alkyl or aryl halides in the presence of a base.
Coupling Reactions: Utilizes palladium or nickel catalysts under inert atmosphere conditions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Alkanes or Alkenes: From substitution reactions.
Coupled Products: From cross-coupling reactions, forming new carbon-carbon bonds.
科学研究应用
CID 101624977 has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: Employed in the preparation of silicon-containing polymers and materials.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Acts as a reagent in various catalytic processes, enhancing reaction efficiency and selectivity.
作用机制
The mechanism by which trimethylsilylethynyllithium exerts its effects involves the nucleophilic attack of the lithium-ethynyl group on electrophilic centers. The trimethylsilyl group stabilizes the negative charge on the ethynyl carbon, making it a potent nucleophile. This allows it to participate in a variety of reactions, forming new bonds and creating complex molecular structures.
相似化合物的比较
Similar Compounds
Trimethylsilylmethyllithium: Another organolithium compound with a similar structure but different reactivity.
Trimethylsilylacetylene: The precursor to trimethylsilylethynyllithium, used in similar types of reactions.
Trimethylsilylpropynylithium: A related compound with an additional carbon in the chain.
Uniqueness
CID 101624977 is unique due to its high reactivity and the stabilizing effect of the trimethylsilyl group. This makes it particularly useful in forming carbon-carbon bonds and in reactions requiring a strong nucleophile.
属性
InChI |
InChI=1S/C5H9Si.Li/c1-5-6(2,3)4;/h2-4H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXXEONXFWSCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C[Si](C)(C)C#[C] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9LiSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


